(2-Fluoro-5-formyl-3-(trifluoromethyl)phenyl)boronic acid
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Overview
Description
(2-Fluoro-5-formyl-3-(trifluoromethyl)phenyl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group, a formyl group, and fluorine atoms, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-5-formyl-3-(trifluoromethyl)phenyl)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance . The general procedure involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-5-formyl-3-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Palladium catalyst, base (e.g., potassium carbonate), organic solvent (e.g., toluene, ethanol)
Major Products Formed
Oxidation: Carboxylic acid derivatives
Reduction: Alcohol derivatives
Substitution: Biaryl or vinyl-aryl compounds
Scientific Research Applications
(2-Fluoro-5-formyl-3-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Fluoro-5-formyl-3-(trifluoromethyl)phenyl)boronic acid involves its interaction with specific molecular targets. For example, in antimicrobial applications, the compound can inhibit the activity of leucyl-tRNA synthetase in microorganisms, leading to the disruption of protein synthesis . The presence of the boronic acid group allows for the formation of reversible covalent bonds with the active site of the enzyme, thereby blocking its function .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-(trifluoromethyl)phenylboronic acid
- 5-Trifluoromethyl-2-formylphenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
Uniqueness
(2-Fluoro-5-formyl-3-(trifluoromethyl)phenyl)boronic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both fluorine and formyl groups enhances its electron-withdrawing properties, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
[2-fluoro-5-formyl-3-(trifluoromethyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BF4O3/c10-7-5(8(11,12)13)1-4(3-14)2-6(7)9(15)16/h1-3,15-16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAPRSLSUIVOQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)C(F)(F)F)C=O)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BF4O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.93 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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